molecular formula C14H15NO2 B7904235 2-(Benzyloxy)-3-methoxyaniline

2-(Benzyloxy)-3-methoxyaniline

Cat. No. B7904235
M. Wt: 229.27 g/mol
InChI Key: TVSWJWRBQLKCGN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-methoxyaniline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzyloxy)-3-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-3-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Agricultural Chemistry : Compounds with a benzoxazinone skeleton, which includes structures related to 2-(Benzyloxy)-3-methoxyaniline, have been found to exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds are of high interest in agriculture, potentially useful as natural herbicides or in pest control (Macias et al., 2006).

  • Photophysical Properties : The luminescent properties of lanthanide coordination compounds can be influenced by substituents like 2-(Benzyloxy)-3-methoxyaniline. The presence of electron-releasing or electron-withdrawing groups on these compounds can significantly impact their photophysical properties, which is crucial in the development of materials for optical applications (Sivakumar et al., 2010).

  • Anticancer Research : Benzyl vanillin, a compound related to 2-(Benzyloxy)-3-methoxyaniline, has shown anticancer activity, particularly against leukemia cell lines. The combination of benzyl vanillin with other structures such as benzimidazole can lead to compounds with improved anticancer activity (Al-Mudaris et al., 2013).

  • Electrochemical and Electrochromic Properties : Polymers derived from o-methoxyaniline, a compound related to 2-(Benzyloxy)-3-methoxyaniline, have been studied for their electrochemical and electrochromic properties. These polymers exhibit high optical contrast and photocurrent generation under specific conditions, making them potentially useful in electronic and optical devices (Gazotti et al., 1996).

  • Carcinogenic Pollutants : Studies on 2-methoxyaniline, a compound structurally similar to 2-(Benzyloxy)-3-methoxyaniline, have revealed its role as a carcinogenic environmental pollutant. The formation and persistence of DNA adducts by this compound in rodents have been a subject of toxicological research (Naiman et al., 2012).

  • Anticancer and Antiangiogenic Activity : Derivatives of 2-methoxyaniline, similar to 2-(Benzyloxy)-3-methoxyaniline, have been synthesized and evaluated for their anticancer and antiangiogenic activity. These compounds have shown potential as antiproliferative agents against cancer cells and also exhibit properties that disrupt cancer cell growth (Romagnoli et al., 2015).

properties

IUPAC Name

3-methoxy-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSWJWRBQLKCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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